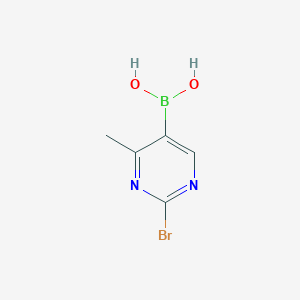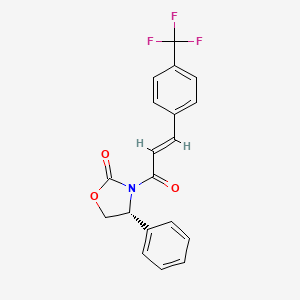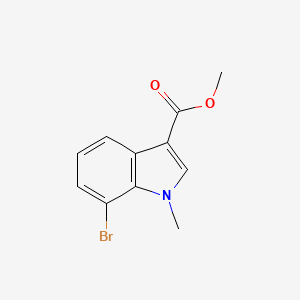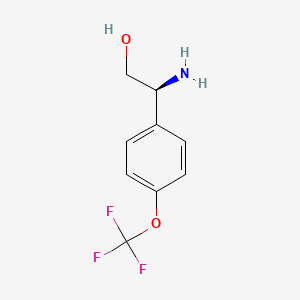
(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups in its structure makes it a versatile reagent for various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid typically involves the bromination of 4-methylpyrimidine followed by borylation. One common method includes the use of a palladium-catalyzed borylation reaction, where the brominated pyrimidine is treated with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, thereby optimizing the efficiency of the synthesis .
化学反応の分析
Types of Reactions
(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Protic Solvents: Used in protodeboronation reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which (2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the selective formation of complex organic structures.
類似化合物との比較
Similar Compounds
(2-Bromo-5-fluoropyridin-4-yl)boronic acid: Similar in structure but contains a fluorine atom instead of a methyl group.
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: Contains a methoxy group instead of a methyl group.
Uniqueness
(2-Bromo-4-methyl-pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the methyl group enhances its stability and makes it a valuable reagent for various synthetic applications .
特性
分子式 |
C5H6BBrN2O2 |
|---|---|
分子量 |
216.83 g/mol |
IUPAC名 |
(2-bromo-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BBrN2O2/c1-3-4(6(10)11)2-8-5(7)9-3/h2,10-11H,1H3 |
InChIキー |
FTXMYWGOKGNUGF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)
![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)





